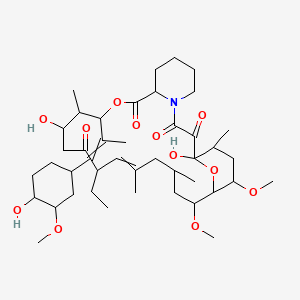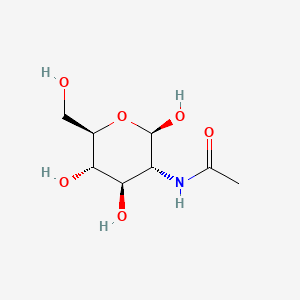
ascomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Due to its structural complexity, the chemical synthesis of ascomycin is challenging. Therefore, microbial production is preferred. This compound is produced through the fermentation of Streptomyces hygroscopicus varascomyceticus . Genetic manipulation and mutagenesis techniques have been employed to increase the yield of this compound . For instance, atmospheric and room temperature plasma mutagenesis combined with medium optimization has been used to enhance this compound production .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. This includes adjusting the composition of the fermentation medium, such as the concentration of soluble starch, peanut meal, and soybean oil . Genetic engineering techniques, such as the overexpression of key genes involved in this compound biosynthesis, have also been utilized to improve production efficiency .
化学反応の分析
Types of Reactions: Ascomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: One of the significant derivatives of this compound is pimecrolimus, which is used as a first-line treatment for mild-to-moderate atopic dermatitis . Pimecrolimus is synthesized through the modification of this compound’s side-chain group, resulting in enhanced activity and reduced side effects .
科学的研究の応用
Ascomycin has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its strong immunosuppressant properties make it valuable for studying immune system modulation and developing treatments for autoimmune diseases . In medicine, this compound is used to prevent organ transplant rejection and treat skin diseases such as atopic dermatitis . Additionally, this compound’s antifungal, antimalarial, and anticonvulsive effects have been explored in various research studies .
作用機序
Ascomycin exerts its effects by binding to immunophilins, specifically macrophilin-12 . This binding inhibits the production of Th1 (interferon-gamma and interleukin-2) and Th2 (interleukin-4 and interleukin-10) cytokines . Additionally, this compound preferentially inhibits the activation of mast cells, which are crucial in the atopic response . The this compound/macro-philin complex inhibits calcineurin, thereby blocking T-cell activation and cytokine release .
類似化合物との比較
Ascomycin is closely related to tacrolimus (FK506) and pimecrolimus . These compounds share similar immunosuppressant properties and mechanisms of action. this compound is unique due to its selective immunomodulatory effects, which make it particularly effective in treating allergic contact dermatitis without impairing the primary immune response . Tacrolimus and pimecrolimus are also used in clinical settings, with pimecrolimus being a derivative of this compound designed for topical application in treating inflammatory skin diseases .
List of Similar Compounds:- Tacrolimus (FK506)
- Pimecrolimus
特性
CAS番号 |
11011-38-4 |
|---|---|
分子式 |
C43H69NO12 |
分子量 |
792.0 g/mol |
IUPAC名 |
(1R,9S,12S,13R,14S,17R,18E,21S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36?,37-,38+,39+,43+/m0/s1 |
InChIキー |
ZDQSOHOQTUFQEM-MONOPTSESA-N |
SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
異性体SMILES |
CC[C@@H]1/C=C(/C[C@@H](CC([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C |
正規SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








